[4-(4-CHLOROBENZYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a chlorobenzyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it is studied for its potential as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a binding moiety, while the chlorobenzyl and tetrahydrofuran groups can enhance the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: This compound features a dichloropyridinyl group instead of the tetrahydrofuran ring.
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: This compound has a dichlorophenyl group in place of the tetrahydrofuran ring.
Uniqueness: The presence of the tetrahydrofuran ring in 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE imparts unique properties, such as increased solubility and potential for hydrogen bonding, which can enhance its interactions with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h3-6,15H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRODXQELGWWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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